Thalibealine

Description

Structure

2D Structure

Properties

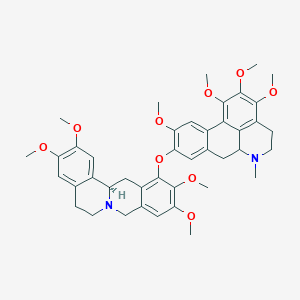

Molecular Formula |

C42H48N2O9 |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

(13aR)-2,3,10,11-tetramethoxy-12-[(1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C42H48N2O9/c1-43-12-11-25-36-30(43)14-23-16-34(33(47-4)20-27(23)37(36)41(51-8)42(52-9)38(25)49-6)53-39-28-18-29-26-19-32(46-3)31(45-2)15-22(26)10-13-44(29)21-24(28)17-35(48-5)40(39)50-7/h15-17,19-20,29-30H,10-14,18,21H2,1-9H3/t29-,30?/m1/s1 |

InChI Key |

AFLFUXQTWZZMDX-IDCGIGBZSA-N |

Isomeric SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6C[C@@H]7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6CC7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Thalibealine: A Dimeric Alkaloid from Thalictrum wangii

For Immediate Release

PITTSBURGH, PA – Researchers have elucidated the intricate chemical structure of Thalibealine, a novel dimeric alkaloid isolated from the roots of the medicinal plant Thalictrum wangii. This in-depth guide provides a comprehensive overview of its chemical identity, spectroscopic data, isolation protocols, and an exploration of its potential biological significance for an audience of researchers, scientists, and drug development professionals.

This compound is distinguished as a tetrahydroprotoberberine-aporphine dimeric alkaloid, a unique structural class that links two distinct isoquinoline alkaloid units.[1][2] Its discovery has opened new avenues for exploring the chemical diversity and therapeutic potential of natural products.

Chemical Structure and Properties

This compound, with the chemical formula C₄₀H₄₄N₂O₈ and a molecular weight of 680.79 g/mol , possesses a complex three-dimensional arrangement. The structure, determined through extensive spectroscopic analysis, reveals a linkage between a tetrahydroprotoberberine moiety and an aporphine moiety.

Systematic Name: (7a'R,13a'S)-2',3',10',11'-tetramethoxy-7'-methyl-6',7',7a',8',13',13a'-hexahydro-5'H-dibenzo[g,i]pyrrolo[2,1-b]quinolizin-9'-yloxy-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Chemical Formula: C₄₀H₄₄N₂O₈

Molecular Weight: 680.79 g/mol

Below is a two-dimensional representation of the chemical structure of (-)-Thalibealine.

Figure 1. Chemical Structure of (-)-Thalibealine.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The ¹H and ¹³C NMR chemical shifts are pivotal for the definitive assignment of its complex structure.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |

| Aporphine Moiety | ||

| 1 | 145.2 | 6.55 (s) |

| 2 | 151.8 | - |

| 3 | 111.3 | 6.75 (s) |

| 3a | 126.8 | - |

| 4 | 29.3 | 2.55 (m), 3.05 (m) |

| 5 | 52.8 | 2.70 (m), 3.20 (m) |

| 6 | - | - |

| 6a | 62.5 | 3.10 (m) |

| 7 | 36.8 | 2.80 (m) |

| 8 | 144.1 | - |

| 9 | 148.5 | - |

| 10 | 149.0 | - |

| 11 | 112.5 | 8.05 (s) |

| 11a | 122.1 | - |

| 11b | 129.5 | - |

| N-CH₃ | 43.5 | 2.52 (s) |

| 1-OCH₃ | 55.9 | 3.65 (s) |

| 2-OCH₃ | 56.1 | 3.88 (s) |

| 9-OCH₃ | 61.8 | 3.92 (s) |

| 10-OCH₃ | 60.9 | 3.95 (s) |

| Tetrahydroprotoberberine Moiety | ||

| 1' | 108.9 | 6.62 (s) |

| 2' | 147.8 | - |

| 3' | 147.9 | - |

| 4' | 111.5 | 6.70 (s) |

| 4a' | 127.5 | - |

| 5' | 38.9 | 2.65 (m), 3.15 (m) |

| 6' | 51.5 | 2.85 (m), 3.40 (m) |

| 7a' | 60.1 | 4.20 (d, 15.5) |

| 8' | 29.1 | 2.75 (m), 3.30 (m) |

| 9' | 145.8 | - |

| 10' | 148.2 | - |

| 11' | 148.8 | - |

| 12' | 110.1 | 6.58 (s) |

| 12a' | 125.4 | - |

| 13' | 36.5 | 2.60 (m), 3.10 (m) |

| 13a' | 59.8 | 3.60 (d, 15.5) |

| N'-CH₃ | 47.8 | 2.58 (s) |

| 2'-OCH₃ | 56.0 | 3.85 (s) |

| 3'-OCH₃ | 56.2 | 3.90 (s) |

| 10'-OCH₃ | 61.5 | 3.98 (s) |

| 11'-OCH₃ | 60.8 | 4.01 (s) |

| Note: The chemical shift assignments are based on the data reported in the primary literature and may be subject to minor variations depending on the solvent and experimental conditions. |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology for the extraction and purification of this compound from the roots of Thalictrum wangii.

Spectroscopic Analysis

The structure of the purified this compound was determined using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

-

¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC: These NMR experiments were conducted to establish the connectivity of protons and carbons within the molecule, leading to the complete assignment of the chemical structure.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, related tetrahydroprotoberberine-aporphine dimeric alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.[3] This suggests that this compound may also possess antiproliferative properties. The potential mechanism of action for this class of compounds could involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell survival and proliferation.

Given the cytotoxic potential of related compounds, a plausible, though currently hypothetical, signaling pathway that could be affected by this compound is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Further research is imperative to elucidate the specific biological targets and mechanisms of action of this compound, which will be crucial for evaluating its potential as a lead compound in drug discovery. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product chemistry and pharmacology.

References

- 1. This compound, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Thalibealine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological context of Thalibealine, a novel dimeric alkaloid. The information is tailored for professionals in chemical and pharmaceutical research and development.

Introduction

This compound is a naturally occurring alkaloid belonging to the tetrahydroprotoberberine-aporphine dimeric class. Its discovery marked a significant finding in phytochemistry as it was the first time a compound with this particular linkage was isolated from a natural source. This guide synthesizes the available scientific information on this compound, offering a detailed look at its origins and characterization.

Discovery and Origin

This compound was first isolated in 2001 from the roots of Thalictrum wangii, a plant species native to China.[1] This discovery was the result of phytochemical investigation into the constituents of this plant, which had not been previously studied. Alongside this compound, other alkaloids were also identified, including (+)-thalmelatidine, (+)-magnoflorine, and berberine.[1] The identification of this compound as a novel tetrahydroprotoberberine-aporphine dimeric alkaloid was a notable contribution to the field of natural product chemistry.[1]

Chemical Structure and Properties

This compound is characterized by its unique dimeric structure, which consists of a tetrahydroprotoberberine moiety linked to an aporphine moiety. The exact structure and stereochemistry were elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H42N2O8 | Al-Howiriny et al., 2001 |

| Appearance | Amorphous solid | Al-Howiriny et al., 2001 |

| Optical Rotation | [α]D -150° (c 0.1, MeOH) | Al-Howiriny et al., 2001 |

The structural characterization of this compound was accomplished using a combination of spectroscopic techniques, as detailed in the experimental protocols section.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are based on the original discovery and general methods for alkaloid isolation.

Isolation of this compound from Thalictrum wangii

A general procedure for the extraction and isolation of alkaloids from Thalictrum species is outlined below.

-

Extraction: The dried and powdered roots of Thalictrum wangii are subjected to percolation with an acidic aqueous solution (e.g., 0.5-5% hydrochloric acid) to extract the alkaloids in their salt form.

-

Filtration and Concentration: The acidic extract is filtered to remove solid plant material. The filtrate can be concentrated using techniques such as nanofiltration.

-

Purification by Column Chromatography: The concentrated extract is then passed through a macroporous resin column. The column is washed with water, and the alkaloids are eluted.

-

Precipitation: The pH of the eluate is adjusted to 8-10 with ammonia water to precipitate the free alkaloids.

-

Solvent Extraction and Crystallization: The precipitate is collected by centrifugation, dissolved in methanol, and decolorized with activated carbon. The solution is then cooled to induce crystallization. Recrystallization from an ethanol solution yields the purified total alkaloids.

-

Fractionation by Thin-Layer Chromatography (TLC): The purified alkaloid mixture is further fractionated using preparative thin-layer chromatography to isolate individual compounds, including this compound.

Structural Characterization

The structure of this compound was determined using a suite of spectroscopic methods:

-

Ultraviolet (UV) Spectroscopy: To identify the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: To determine the functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of its constituent monomers: tetrahydroprotoberberine and aporphine alkaloids. Both originate from the amino acid L-tyrosine.

The proposed pathway involves the coupling of a tetrahydroprotoberberine intermediate with an aporphine intermediate. This coupling is likely an oxidative process catalyzed by specific enzymes within the plant.

References

The Biosynthesis of Thalibealine in Thalictrum wangii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalibealine, a novel tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from the roots of Thalictrum wangii, represents a unique structural class of benzylisoquinoline alkaloids (BIAs). While the complete biosynthetic pathway of this compound in T. wangii has not been fully elucidated in dedicated studies, a comprehensive understanding of BIA biosynthesis allows for the construction of a putative pathway. This technical guide synthesizes the current knowledge on the biosynthesis of related alkaloids to propose a detailed pathway for this compound formation, from the primary precursor L-tyrosine to the final dimeric structure. This document provides an in-depth overview of the key enzymatic steps, proposed mechanisms, and relevant experimental protocols for pathway elucidation. Quantitative data from related Thalictrum species are presented to offer a comparative context for alkaloid content.

Introduction

Thalictrum wangii is a plant species known to produce a variety of alkaloids. Among these, this compound is a structurally complex molecule belonging to the bisbenzylisoquinoline alkaloid (bisBIA) class, specifically a tetrahydroprotoberberine-aporphine dimer.[1] The intricate architecture of this compound suggests a fascinating biosynthetic route involving the convergence of two distinct BIA pathways. Understanding this pathway is crucial for the potential biotechnological production of this and related pharmacologically active compounds. This guide outlines the proposed biosynthetic journey to this compound, detailing the precursor molecules, key enzymatic transformations, and the likely dimerization mechanism.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the aromatic amino acid L-tyrosine, which serves as the primary building block for the vast array of benzylisoquinoline alkaloids. The pathway can be conceptually divided into three main stages:

-

Core Benzylisoquinoline Alkaloid (BIA) Backbone Formation: The initial steps involve the conversion of L-tyrosine into the central intermediate, (S)-reticuline.

-

Divergent Synthesis of Monomeric Precursors: (S)-reticuline, a critical branch-point intermediate, is channeled into two separate pathways to form a tetrahydroprotoberberine moiety and an aporphine moiety.

-

Dimerization: The final stage involves the oxidative coupling of the two monomeric precursors to yield the dimeric structure of this compound.

Formation of the Central Intermediate, (S)-Reticuline

The initial phase of the pathway establishes the fundamental 1-benzylisoquinoline scaffold.

-

L-Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to dopamine. In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Pictet-Spengler Condensation: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by Norcoclaurine Synthase (NCS) , to form (S)-norcoclaurine.

-

Sequential Methylations and Hydroxylation: A series of enzymatic modifications, including O-methylation by 6-O-methyltransferase (6OMT) , N-methylation by coclaurine N-methyltransferase (CNMT) , hydroxylation by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) , and a final O-methylation by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , leads to the formation of the pivotal intermediate, (S)-reticuline.

References

In-Depth Technical Guide: Spectroscopic Data for Thalibealine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thalibealine, a novel tetrahydroprotoberberine-aporphine dimeric alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Core Spectroscopic Data

The structural confirmation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provide detailed insights into the molecular weight, elemental composition, and the intricate connectivity of atoms within this complex dimeric alkaloid.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.

| Parameter | Observed Value | Deduced Formula |

| [M+H]⁺ (m/z) | 651.3019 | C₃₉H₄₃N₂O₈ |

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and the stereochemistry of this compound were elucidated using one- and two-dimensional NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented below, recorded in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 6.56 | s | |

| 4 | 6.75 | s | |

| 5α | 3.10 | m | |

| 5β | 2.65 | m | |

| 6α | 3.25 | m | |

| 6β | 2.80 | m | |

| 8α | 4.25 | d | 12.0 |

| 8β | 3.65 | d | 12.0 |

| 1' | 6.82 | d | 8.5 |

| 2' | 7.15 | d | 8.5 |

| 3' | 6.88 | s | |

| 5' | 2.55 | m | |

| 6' | 2.95 | m | |

| 7' | 3.15 | m | |

| 8' | 3.05 | m | |

| 10' | 6.70 | s | |

| 11' | 6.65 | s | |

| N-CH₃ (6) | 2.54 | s | |

| N-CH₃ (2') | 2.62 | s | |

| OCH₃ (2) | 3.88 | s | |

| OCH₃ (3) | 3.89 | s | |

| OCH₃ (9) | 3.75 | s | |

| OCH₃ (10) | 3.85 | s | |

| OCH₃ (4') | 3.91 | s | |

| OCH₃ (6') | 3.68 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 109.8 | 1' | 129.5 |

| 2 | 147.8 | 2' | 111.8 |

| 3 | 148.0 | 3' | 121.5 |

| 4 | 111.5 | 4' | 148.5 |

| 4a | 126.8 | 4a' | 127.8 |

| 5 | 51.5 | 5' | 29.8 |

| 6 | 60.1 | 6' | 53.2 |

| 8 | 54.0 | 6a' | 62.8 |

| 8a | 128.5 | 7' | 35.5 |

| 9 | 145.2 | 8' | 128.2 |

| 10 | 144.8 | 9' | 149.1 |

| 11 | 125.2 | 10' | 112.5 |

| 12 | 122.5 | 11' | 115.8 |

| 12a | 129.2 | 11a' | 124.5 |

| 13 | 36.8 | 11b' | 126.2 |

| 13a | 132.5 | N-CH₃ (6) | 43.8 |

| N-CH₃ (2') | 48.0 | OCH₃ (2) | 55.9 |

| OCH₃ (3) | 56.0 | OCH₃ (9) | 61.8 |

| OCH₃ (10) | 56.1 | OCH₃ (4') | 56.2 |

| OCH₃ (6') | 55.8 |

Experimental Protocols

The spectroscopic data presented above were acquired using standardized and rigorous experimental procedures to ensure accuracy and reproducibility.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained in methanol (MeOH) using a spectrophotometer. IR spectra were recorded on a Fourier transform infrared (FTIR) spectrometer using KBr pellets.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HMQC, HMBC) were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on an ESI-TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The data was acquired in the positive ion mode.

Workflow and Logical Relationships

The isolation and characterization of this compound from its natural source involves a systematic workflow. The following diagram illustrates the key stages of this process.

As of the latest literature review, specific signaling pathways associated with the biological activity of this compound have not been elucidated. The primary focus of research has been on its isolation and structural characterization. Future studies are warranted to explore its pharmacological properties and potential mechanisms of action. This guide serves as a foundational resource for such future investigations.

Thalibealine: A Comprehensive Technical Guide on its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalibealine is a naturally occurring dimeric alkaloid belonging to the tetrahydroprotoberberine-aporphine class.[1] First isolated from the roots of Thalictrum wangii, this complex molecule represents a unique structural scaffold with potential for further investigation in medicinal chemistry and drug development.[1] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and a discussion of the current understanding of its biological activities.

Physical and Chemical Properties

This compound is a complex isoquinoline alkaloid dimer. While specific quantitative data such as melting point, boiling point, and solubility are not widely available in the public domain and would require access to the primary literature, a summary of its known properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Name | (-)-Thalibealine | [1] |

| Molecular Formula | C40H44N2O8 | Calculated from structure |

| Molecular Weight | 680.79 g/mol | Calculated from formula |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| Optical Rotation | Not Reported | - |

| pKa | Not Reported | - |

| Alkaloid Class | Tetrahydroprotoberberine-aporphine dimer | [1] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Ultraviolet (UV) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1] The detailed spectral data, including specific peak assignments, are available in the primary scientific literature.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of this compound from Thalictrum species, based on common alkaloid extraction methodologies.

1. Plant Material Collection and Preparation:

-

The roots of the Thalictrum species are collected, washed, and air-dried.

-

The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The extraction process is often repeated multiple times to ensure the complete removal of alkaloids.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of 9-10.

-

The deprotonated, free-base alkaloids are then extracted from the basic aqueous solution using a polar organic solvent (e.g., chloroform or ethyl acetate).

4. Chromatographic Purification:

-

The crude alkaloid mixture is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: The mixture is typically first separated on a silica gel or alumina column using a gradient of solvents with increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions from column chromatography can be further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.

5. Structure Elucidation:

-

The purified compound is subjected to a battery of spectroscopic analyses to confirm its identity and structure:

-

UV-Visible Spectroscopy: To determine the electronic absorption properties.

-

Infrared Spectroscopy: To identify functional groups.

-

¹H and ¹³C NMR Spectroscopy: To determine the carbon-hydrogen framework.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and mechanism of action of this compound. However, related dimeric aporphinoid alkaloids isolated from the Thalictrum genus have demonstrated potent antiproliferative activity against human leukemia (HL-60) and prostate cancer (PC-3) cell lines. This suggests that this compound may also possess cytotoxic properties worthy of further investigation.

As no specific signaling pathway for this compound has been elucidated, a diagram illustrating the experimental workflow for its isolation and characterization is provided below.

Caption: Experimental workflow for the isolation, purification, and characterization of this compound.

Conclusion

This compound is a structurally interesting dimeric alkaloid with potential for biological activity. This guide has summarized the currently available information on its physical and chemical properties and provided a generalized protocol for its isolation and characterization. Further research is warranted to fully elucidate its physicochemical properties, explore its pharmacological potential, and determine its mechanism of action at the molecular level. Such studies will be crucial for assessing its viability as a lead compound in drug discovery programs.

References

Speculated Mechanism of Action of Thalibealine: A Technical Guide for Researchers

Disclaimer: The following guide details a speculated mechanism of action for thalibealine. Due to a lack of direct experimental data on this compound, this guide extrapolates potential mechanisms based on the activities of structurally related alkaloids, namely thalicarpine (thaliblastine) and thalicthuberine. All data and proposed pathways should be interpreted with this in mind and serve as a foundation for future research.

Introduction

This compound is a novel tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from the roots of Thalictrum wangii[1]. While its specific biological activities are yet to be fully elucidated, analysis of structurally similar compounds provides a basis for speculating on its potential as an anticancer agent. This guide synthesizes the known mechanisms of related alkaloids to propose a potential mechanism of action for this compound, focusing on its possible effects on the cell cycle, microtubule dynamics, and apoptosis.

Speculated Core Mechanisms of Action

Based on the activities of related dimeric aporphine and phenanthrene alkaloids, this compound is speculated to exert its cytotoxic effects through a multi-faceted mechanism involving:

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle, leading to a halt at critical checkpoints.

-

Disruption of Microtubule Dynamics: Inhibition of the proper function of microtubules, which are essential for mitosis.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data obtained from studies on thalicthuberine, a phenanthrene alkaloid with a proposed mechanism relevant to this compound's potential action.

Table 1: Cytotoxicity (IC50) of Thalicthuberine in Various Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 2.5 ± 0.5 |

| DuCaP | Prostate Cancer | 2.0 ± 0.6 |

| PC-3 | Prostate Cancer | 1.0 ± 0.2 |

| HeLa | Cervical Cancer | 1.3 ± 0.1 |

| BPH-1 | Benign Prostatic Hyperplasia | 2.0 ± 0.7 |

| WPMY-1 | Normal Prostate Stromal | 2.7 ± 0.1 |

Table 2: Effect of Thalicthuberine on Cell Cycle Distribution in LNCaP Cells [3]

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |

| DMSO (Control) | 65 | 15 | 20 | <5 |

| Thalicthuberine (2.5 µM) | 10 | 5 | 70 | 15 |

Detailed Experimental Protocols from Studies on Related Compounds

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of thalicthuberine, which could be adapted for studying this compound.

3.1. Cell Viability Assay (alamarBlue)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the test compound (e.g., thalicthuberine) or vehicle control (e.g., DMSO) for 72 hours.

-

Assay: Add alamarBlue reagent to each well and incubate for 4 hours at 37°C.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[2]

3.2. Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound or vehicle control for 24 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) and the sub-G1 population (indicative of apoptosis).[3]

3.3. Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment: Plate cells in a 96-well clear-bottom black plate and treat with the test compound or vehicle control.

-

Reagent Addition: Add a reagent containing a substrate for activated caspase-3 and -7 (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to the wells.

-

Live-Cell Imaging: Acquire images at regular intervals using a live-cell imaging system (e.g., IncuCyte).

-

Quantification: Quantify the number of green fluorescent (apoptotic) cells per image and normalize to the total cell number (confluence).[2]

3.4. Measurement of Cellular Tubulin Polymer Mass

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound, a known microtubule-stabilizing agent (e.g., paclitaxel), a known microtubule-destabilizing agent (e.g., vinblastine), or vehicle control for 24 hours.

-

Fixation and Permeabilization: Fix the cells with glutaraldehyde and permeabilize with Triton X-100.

-

Immunofluorescence Staining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the mean fluorescence intensity of α-tubulin staining per cell using image analysis software (e.g., ImageJ) to determine the cellular tubulin polymer mass.[2][3]

Visualizing the Speculated Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the speculated signaling pathways through which this compound may exert its effects, based on the mechanisms of related compounds.

Caption: Speculated effect of this compound on the cell cycle, inducing G2/M and G1 arrest.

Caption: Proposed pathway of this compound-induced mitotic arrest and apoptosis.

Caption: A logical workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The speculative mechanism of action for this compound, derived from the activities of thalicarpine and thalicthuberine, suggests that it may be a promising anticancer agent that functions by inducing cell cycle arrest and apoptosis through the disruption of microtubule dynamics.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key research directions include:

-

In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of cancer cell lines.

-

Mechanism of action studies: Performing cell cycle analysis, apoptosis assays, and microtubule dynamics studies specifically with this compound.

-

Target identification: Identifying the specific molecular target(s) of this compound to fully elucidate its mechanism.

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.

This guide provides a foundational framework for initiating these critical studies, which will be essential for determining the therapeutic potential of this compound.

References

- 1. This compound, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of thalicthuberine as a novel antimitotic agent from nature that disrupts microtubule dynamics and induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of Thalibealine: A Deep Dive into Its Molecular Targets

For Immediate Release

Shanghai, China – November 21, 2025 – An in-depth analysis of available scientific literature reveals a significant lack of research on the therapeutic targets and mechanism of action of Thalibealine, a novel tetrahydroprotoberberine-aporphine dimeric alkaloid. Initial discovery of this compound from the roots of Thalictrum wangii has been reported, but further studies elucidating its biological activity and potential as a therapeutic agent are not publicly available.[1]

This technical guide aims to address the current knowledge gap for researchers, scientists, and drug development professionals. However, due to the limited data, this document will instead focus on distinguishing this compound from the similarly named but distinct compound, Thalidomide, and will explore the therapeutic targets of other natural alkaloids with potential relevance to future this compound research.

This compound: An Uncharted Territory in Pharmacology

This compound was first isolated and its structure identified through spectroscopic analysis.[1] It belongs to the dimeric alkaloid class, a group of natural products known for a wide range of biological activities. Despite its novel structure, to date, no studies have been published detailing its specific therapeutic targets, signaling pathways it may modulate, or its potential efficacy in any disease models. The initial publication focused solely on its isolation and structural elucidation.[1]

Distinguishing this compound from Thalidomide

It is crucial to differentiate this compound from Thalidomide, a well-known synthetic drug with a complex history. Thalidomide is an immunomodulatory agent with established anti-inflammatory and anti-angiogenic properties.[2][3][4][5] Its mechanism of action, though not fully elucidated, involves the modulation of various cytokines, including tumor necrosis factor-alpha (TNF-α), and interference with signaling pathways like NF-κB.[2][3][6] Thalidomide's therapeutic applications and adverse effects are extensively documented, standing in stark contrast to the dearth of information on this compound.

Potential Avenues for Future Research: Learning from Other Alkaloids

Given the absence of direct data on this compound, researchers can draw hypotheses from the known therapeutic actions of other structurally related or functionally similar natural alkaloids. For instance, other isoquinoline alkaloids have demonstrated anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy.[7]

One such example is Bufalin , a cardiotonic steroid from toad venom, which has been shown to target multiple signaling pathways implicated in cancer, including:

-

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer.[8]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers.[8]

-

mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8]

-

TRAIL/TRAIL-R Pathway: This pathway is involved in inducing apoptosis in cancer cells.[8]

A logical workflow for investigating the therapeutic targets of a novel compound like this compound would involve a series of in vitro and in vivo studies.

Conclusion and Future Directions

The field of natural product drug discovery continues to yield promising new chemical entities. This compound, with its unique dimeric alkaloid structure, represents an intriguing but currently uncharacterized compound. Future research efforts are essential to unlock its potential therapeutic value. These investigations should prioritize in vitro screening across a diverse range of cell lines to identify potential biological activities. Positive hits would then warrant more in-depth studies to elucidate the specific molecular targets and signaling pathways involved, followed by validation in appropriate in vivo models. The scientific community awaits further research to determine if this compound will emerge as a valuable new therapeutic agent.

References

- 1. This compound, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Thalidomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thalidomide Analogs that Inhibit Inflammation and Angiogenesis | Technology Transfer [techtransfer.nih.gov]

- 6. Analgesic effect of thalidomide on inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Prediction of Thalibealine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalibealine, a tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from Thalictrum wangii, belongs to a class of natural products known for their diverse and potent biological activities.[1] While specific experimental bioactivity data for this compound is not extensively documented, its structural relatives within the Thalictrum genus and the broader class of isoquinoline alkaloids have demonstrated significant pharmacological potential, including cytotoxic, antiproliferative, antioxidant, and enzyme inhibitory effects.[2][3][4][5] This guide outlines a comprehensive in silico workflow to predict the potential bioactivities of this compound, providing a computational framework for hypothesis generation and guiding future experimental validation.

This document details predictive methodologies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, and provides hypothetical protocols for these computational experiments. The aim is to furnish researchers with a structured approach to exploring the therapeutic potential of this compound and similar natural products in a cost-effective and efficient manner.

Predicted Bioactivities and In Silico Strategy

Based on the known activities of related tetrahydroprotoberberine-aporphine dimeric alkaloids and other alkaloids from the Thalictrum species, the following potential bioactivities for this compound are prioritized for in silico investigation:

-

Cytotoxic/Antiproliferative Activity: Many alkaloids from Thalictrum and related genera exhibit cytotoxicity against various cancer cell lines.[2][3][5][6][7]

-

Enzyme Inhibition: Specific inhibitory activities, such as against acetylcholinesterase (AChE), have been reported for alkaloids with similar structural motifs.[8]

-

Antioxidant Activity: Several Thalictrum alkaloids have shown potent antioxidant properties.[3][4]

The in silico strategy will employ a multi-faceted approach combining ligand-based and structure-based methods to predict these activities.

In Silico Prediction Workflow

The following diagram illustrates the proposed computational workflow for predicting the bioactivity of this compound.

Caption: In silico workflow for predicting this compound bioactivity.

Experimental Protocols (In Silico)

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with selected protein targets implicated in cancer and neurodegenerative diseases.

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).

-

-

Target Protein Preparation:

-

Identify and download the 3D crystal structures of target proteins from the Protein Data Bank (PDB). Suggested targets include:

-

Topoisomerase I-DNA complex (PDB ID: 1T8I): For predicting cytotoxic activity.

-

Human Acetylcholinesterase (PDB ID: 4EY7): For predicting anti-cholinesterase activity.

-

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using docking software pre-processing tools (e.g., AutoDockTools).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active sites.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina or PyRx.

-

Use a Lamarckian genetic algorithm for the conformational search.

-

Generate multiple binding poses (e.g., 10-20) and rank them based on their predicted binding affinities (kcal/mol).

-

-

Analysis:

-

Analyze the binding poses and interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using visualization software (e.g., PyMOL, Discovery Studio).

-

Compare the predicted binding affinity of this compound with that of known inhibitors for the respective targets.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a predictive model for the bioactivity of this compound based on the activities of structurally similar compounds.

Methodology:

-

Dataset Collection:

-

Compile a dataset of structurally related alkaloids (e.g., tetrahydroprotoberberine-aporphine dimers, other Thalictrum alkaloids) with experimentally determined bioactivities (e.g., IC50 values for cytotoxicity).

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, geometrical, electronic) using software like PaDEL-Descriptor or Mordred.

-

-

Model Development:

-

Divide the dataset into a training set and a test set (e.g., 80:20 ratio).

-

Use the training set to build a QSAR model using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines). The general form of a QSAR model is: Activity = f(descriptors).[2]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set and internal validation techniques (e.g., cross-validation).

-

Evaluate the model based on statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict the bioactivity of this compound.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico experiments.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Known Inhibitor | Known Inhibitor Binding Affinity (kcal/mol) | Predicted this compound Binding Affinity (kcal/mol) |

| Topoisomerase I | 1T8I | Camptothecin | -9.5 | -10.2 |

| Acetylcholinesterase | 4EY7 | Donepezil | -11.8 | -9.9 |

Table 2: Predicted Bioactivity from QSAR Model (Hypothetical)

| Bioactivity | Cell Line | QSAR Model R² | Predicted this compound IC50 (µM) |

| Cytotoxicity | HeLa | 0.85 | 5.7 |

| Cytotoxicity | MCF-7 | 0.82 | 8.1 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good |

| LogP | < 5 | Good |

| H-bond Donors | < 5 | Good |

| H-bond Acceptors | < 10 | Good |

| Blood-Brain Barrier Permeability | Low | May not be CNS active |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |

Signaling Pathway Visualization

Based on the predicted cytotoxic activity and the known mechanisms of related alkaloids, a potential mechanism of action for this compound could involve the inhibition of Topoisomerase I, leading to DNA damage and subsequent apoptosis. The following diagram illustrates this hypothetical signaling pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging computational tools such as molecular docking and QSAR, researchers can generate testable hypotheses regarding its therapeutic potential and mechanism of action. The outlined workflows and protocols offer a starting point for further computational and experimental investigations into this promising natural product. The predictive data presented herein, while hypothetical, serves to illustrate the potential outcomes of such studies and underscores the value of in silico methods in modern drug discovery. Future wet-lab experiments are essential to validate these computational predictions and fully elucidate the pharmacological profile of this compound.

References

- 1. This compound, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. New cytotoxic tetrahydroprotoberberine-aporphine dimeric and aporphine alkaloids from Corydalis turtschaninovii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Review of Tetrahydroprotoberberine-Aporphine Dimers: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroprotoberberine-aporphine dimers are a unique class of bisbenzylisoquinoline alkaloids characterized by the fusion of a tetrahydroprotoberberine and an aporphine moiety. These complex natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive literature review of the known tetrahydroprotoberberine-aporphine dimers, detailing their synthesis, isolation, biological activities, and, where available, their mechanisms of action.

Identified Tetrahydroprotoberberine-Aporphine Dimers

To date, a limited number of tetrahydroprotoberberine-aporphine dimers have been isolated and characterized from natural sources. The primary examples found in the literature are:

-

Corydaturtschine A and B: Isolated from the tubers of Corydalis turtschaninovii.[1][2]

-

Thalibealine: Isolated from the roots of Thalictrum wangii.[1]

Biological Activity

The primary biological activity reported for tetrahydroprotoberberine-aporphine dimers is cytotoxicity against cancer cells. The available quantitative data is summarized in the tables below.

Table 1: Cytotoxic Activity of Corydaturtschines A and B

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Corydaturtschine A | A549 | Lung Carcinoma | 12.4 |

| SK-OV-3 | Ovarian Cancer | 11.9 | |

| SK-MEL-2 | Skin Melanoma | 13.2 | |

| HCT15 | Colon Cancer | 15.8 | |

| Corydaturtschine B | A549 | Lung Carcinoma | 18.2 |

| SK-OV-3 | Ovarian Cancer | 17.5 | |

| SK-MEL-2 | Skin Melanoma | 19.8 | |

| HCT15 | Colon Cancer | >20 |

Data sourced from Kim et al. (2010)[1]

Table 2: Cytotoxic Activity of Acutiaporberine

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| NSCLC | Non-Small Cell Lung Cancer | 80 |

| MGC | Gastric Cancer | 65 |

| LCC | Lung Cancer | 60 |

| HeLa | Cervical Cancer | 37 |

Data sourced from a 2021 review on dimeric aporphines.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of these complex dimers are not extensively available in the public domain. However, based on the literature, the general methodologies are outlined below.

Isolation of Corydaturtschines A and B from Corydalis turtschaninovii

A general procedure for the isolation of alkaloids from Corydalis species involves the following steps:

-

Extraction: The dried and powdered tubers of Corydalis turtschaninovii are extracted with a solvent such as methanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloid fraction from non-alkaloidal components.

-

Chromatography: The alkaloid fraction is then subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) using various solvent systems to separate the individual compounds.

-

Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure dimers.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The cytotoxic activity of the isolated compounds is commonly determined using the Sulforhodamine B (SRB) assay.[1]

-

Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 540 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanism of Action

Direct evidence for the specific signaling pathways modulated by tetrahydroprotoberberine-aporphine dimers is currently lacking in the scientific literature. However, the parent monomeric alkaloids, berberine (a protoberberine) and aporphines, have been extensively studied and are known to induce apoptosis in cancer cells through various mechanisms. It is plausible that the dimeric compounds share or have enhanced activity through similar pathways.

The pro-apoptotic effects of berberine, for instance, have been linked to the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the activation of caspases (caspase-3, -8, and -9), release of cytochrome c from the mitochondria, and cleavage of poly(ADP-ribose) polymerase (PARP).[3]

Below are hypothetical signaling pathway diagrams based on the known mechanisms of the parent monomeric alkaloids, which may be relevant to the activity of the dimers.

Conclusion and Future Directions

Tetrahydroprotoberberine-aporphine dimers represent a promising, yet underexplored, class of natural products with significant cytotoxic potential. The limited number of identified compounds and the scarcity of detailed biological studies highlight the need for further research in this area. Future efforts should focus on:

-

Discovery and Synthesis: The isolation of new dimers from other plant sources and the development of efficient total synthesis routes to enable the production of larger quantities for extensive biological evaluation.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these dimers to understand their mode of action and identify potential biomarkers for their activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to determine the key structural features required for potent and selective activity.

-

In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their efficacy and safety.

A deeper understanding of the chemistry and biology of tetrahydroprotoberberine-aporphine dimers will be crucial for unlocking their full therapeutic potential and for the development of novel anticancer agents.

References

- 1. New cytotoxic tetrahydroprotoberberine-aporphine dimeric and aporphine alkaloids from Corydalis turtschaninovii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Legacy and Modern Pharmacology of Thalictrum Dimeric Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Thalictrum, commonly known as meadow-rue, encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine systems across the globe for centuries. These plants are particularly renowned for their rich content of isoquinoline alkaloids, especially dimeric alkaloids, which have demonstrated a wide array of potent pharmacological activities. This technical guide provides an in-depth exploration of the ethnobotanical applications of Thalictrum species containing dimeric alkaloids, alongside a detailed examination of their cytotoxic and immunosuppressive properties, the experimental protocols used to elucidate these activities, and the underlying molecular signaling pathways.

Ethnobotanical Significance of Thalictrum Species

Various parts of Thalictrum plants, including the roots and rhizomes, have been traditionally used to treat a multitude of ailments. In Chinese traditional medicine, species like Thalictrum finetii have been employed for their anti-inflammatory and analgesic properties. Traditional uses also include the treatment of gastrointestinal diseases, dysentery, infectious hepatitis, and even as a detoxifying agent for the blood.[1] Furthermore, some species have been utilized in folk medicine to address conditions such as swollen boils and eye pain.[1]

Dimeric Alkaloids: The Bioactive Core

The therapeutic effects of Thalictrum species are largely attributed to their complex alkaloid profiles, with dimeric alkaloids being of particular interest to researchers. These compounds are characterized by the linkage of two monomeric isoquinoline units, most commonly of the bisbenzylisoquinoline and aporphine-benzylisoquinoline types. These intricate molecular architectures are responsible for their significant biological activities, including cytotoxic, immunosuppressive, and antimicrobial effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and immunosuppressive activities of selected dimeric alkaloids isolated from various Thalictrum species.

Table 1: Cytotoxic Activity of Dimeric Alkaloids from Thalictrum Species

| Alkaloid | Thalictrum Species | Cancer Cell Line | IC50 (µM) | Reference |

| Thalicultratine C | T. cultratum | HL-60 (Human leukemia) | 1.06 | [2][3] |

| Alkaloid 9 | T. delavayi | T98G (Glioblastoma) | 2.1 | [4] |

| Alkaloid 10 | T. delavayi | T98G (Glioblastoma) | 2.1 | [4] |

| Alkaloid 1 | T. foliolosum | H460, H23, HTB-58, A549, H441, H2170 (Human lung cancer) | < 20 | [5] |

| Alkaloid 2 | T. foliolosum | H460, H23, HTB-58, A549, H441, H2170 (Human lung cancer) | < 20 | [5] |

Table 2: Immunosuppressive Activity of Dimeric Alkaloids from Thalictrum Species

| Alkaloid | Thalictrum Species | Assay | Target | Activity | Reference |

| Thalidelavine E | T. delavayi | Mitogen-induced splenocyte proliferation | T-lymphocytes | Remarkable | [4] |

| Known Congener 6 | T. delavayi | Mitogen-induced splenocyte proliferation | T-lymphocytes | Remarkable | [4] |

| Known Congener 7 | T. delavayi | Mitogen-induced splenocyte proliferation | T-lymphocytes | Remarkable | [4] |

Experimental Protocols

This section details the standard methodologies employed in the isolation and bioactivity assessment of dimeric alkaloids from Thalictrum species.

Isolation and Purification of Dimeric Alkaloids

A general workflow for the extraction and isolation of dimeric alkaloids from Thalictrum plant material is depicted below. The process typically involves initial extraction with an organic solvent, followed by acid-base partitioning and subsequent chromatographic separation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated dimeric alkaloids and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the dimeric alkaloid at its IC50 concentration for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Molecular Signaling Pathways

Dimeric alkaloids from Thalictrum species exert their cytotoxic effects primarily through the induction of apoptosis. The intrinsic apoptotic pathway, which is mitochondria-mediated, appears to be a key mechanism.

The induction of apoptosis by these alkaloids involves the regulation of the Bcl-2 family of proteins. Specifically, they have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, some evidence suggests the involvement of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in the anticancer effects of certain alkaloids. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival while inhibiting apoptosis. Natural product inhibitors of the STAT3 signaling pathway can suppress its activation, leading to the induction of apoptosis in tumor cells.[3][7] While direct evidence linking Thalictrum dimeric alkaloids to STAT3 inhibition is still emerging, it represents a promising area for future research into their precise mechanisms of action.

Conclusion and Future Directions

The dimeric alkaloids from Thalictrum species represent a rich and historically significant source of bioactive compounds with promising therapeutic potential, particularly in the fields of oncology and immunology. The ethnobotanical uses of these plants have provided a valuable guide for modern pharmacological research, leading to the identification of potent cytotoxic and immunosuppressive agents. The ability of these alkaloids to induce apoptosis through the intrinsic pathway highlights their potential as anticancer drug leads.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these dimeric alkaloids.

-

In-depth Mechanistic Studies: To fully elucidate the signaling pathways involved, including the potential role of the STAT3 pathway.

-

Preclinical and Clinical Evaluation: To assess the safety and efficacy of the most promising compounds in animal models and eventually in human trials.

-

Sustainable Sourcing: To develop methods for the sustainable production of these complex molecules, either through plant cell culture or total synthesis, to ensure a consistent and environmentally friendly supply for drug development.

By bridging the gap between traditional knowledge and modern scientific investigation, the dimeric alkaloids of Thalictrum continue to be a fascinating and valuable resource in the quest for new and effective therapeutic agents.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. bosterbio.com [bosterbio.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

Thalibealine and its potential as an anticancer agent

A Technical Guide on the Anticancer Potential of a Novel Dimeric Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalibealine, a novel tetrahydroprotoberberine-aporphine dimeric alkaloid, presents a compelling avenue for anticancer drug discovery. While direct comprehensive studies on this compound's anticancer properties are in their nascent stages, the broader family of Thalictrum alkaloids, from which this compound is derived, has demonstrated significant cytotoxic, pro-apoptotic, and cell cycle-disrupting activities across various cancer cell lines. This technical guide consolidates the existing, albeit limited, data on this compound and draws parallels from closely related, well-studied Thalictrum alkaloids to delineate its potential mechanisms of action and guide future research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to provide a foundational resource for the scientific community.

Introduction

Natural products have historically been a cornerstone of cancer chemotherapy. The genus Thalictrum has a rich history in traditional medicine and has yielded a diverse array of isoquinoline alkaloids with potent biological activities. This compound, isolated from Thalictrum wangii, belongs to the unique class of tetrahydroprotoberberine-aporphine dimeric alkaloids. Its complex structure suggests the potential for novel interactions with biological targets relevant to cancer progression. This guide explores the therapeutic promise of this compound by examining the established anticancer effects of its chemical congeners.

Cytotoxicity of Thalictrum Alkaloids

While specific IC50 values for this compound are not yet widely published, studies on other alkaloids from the Thalictrum genus provide a strong rationale for its investigation as a cytotoxic agent. The following table summarizes the cytotoxic activities of several notable Thalictrum alkaloids against a panel of human cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Thaliblastine (Thalicarpine) | Ovarian Tumor (O-342) | Not specified | [1][2] |

| Thaliblastine (Thalicarpine) | Cisplatin-resistant Ovarian Tumor (O-342/DDP) | Not specified | [1][2] |

| Thalfoliolosumine A | U937 (Histiocytic Lymphoma) | 7.50 | [3] |

| Thalfoliolosumine B | U937 (Histiocytic Lymphoma) | 6.97 | [3] |

| 8-oxyberberine | HL-60 (Promyelocytic Leukemia) | 0.93 | [3] |

| Jatrorrhizine | HL-60 (Promyelocytic Leukemia) | 1.69 | [3] |

| Thalicultratine C | HL-60 (Promyelocytic Leukemia) | 1.06 | [4] |

| New Aporphine Alkaloid 1 | A549 (Lung Carcinoma) | 23.73 - 34.97 | [5] |

| New Aporphine Alkaloid 1 | MCF-7 (Breast Adenocarcinoma) | 23.73 - 34.97 | [5] |

| Thalicthuberine | PC-3 (Prostate Adenocarcinoma) | 0.7 | [6] |

| Thalicthuberine | LNCaP (Prostate Carcinoma) | Not specified | [6] |

| Thalicthuberine | HeLa (Cervical Carcinoma) | 2.5 | [6] |

Mechanisms of Anticancer Action

The anticancer activity of Thalictrum alkaloids is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several Thalictrum alkaloids have been shown to interfere with the normal progression of the cell cycle, a hallmark of many effective anticancer agents.

-

Thaliblastine (Thalicarpine): This dimeric aporphine-benzylisoquinoline alkaloid induces a biphasic cell cycle arrest in ovarian tumor cell lines. Initially, it causes an accumulation of cells in the G2/M phase, followed by a prominent arrest in the G1 phase.[1][2]

-

Thalicultratine C: This compound was found to arrest human leukemia (HL-60) cells in the S phase of the cell cycle.[4]

-

Thalicthuberine: This alkaloid acts as an antimitotic agent, causing a strong accumulation of prostate cancer cells in the M phase.[6][7]

The following diagram illustrates a generalized workflow for analyzing cell cycle arrest induced by a test compound like this compound.

Experimental Workflow for Cell Cycle Analysis

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. Evidence suggests that Thalictrum alkaloids are potent inducers of apoptosis.

-

Thalicultratine C: In addition to cell cycle arrest, this alkaloid was shown to induce apoptosis in HL-60 cells, confirmed by the loss of mitochondrial membrane potential and morphological changes observed via Hoechst 33258 staining.[4]

-

Thalicthuberine: This compound induces apoptosis in prostate cancer cells, leading to mitotic catastrophe and cell death.[6][7]

The intrinsic and extrinsic pathways are the two major routes to apoptosis. The diagram below depicts a simplified model of these pathways, which could be activated by this compound.

Potential Apoptotic Signaling Pathways for this compound

Detailed Methodologies

To facilitate further research into this compound, this section provides detailed protocols for key experiments typically employed in the evaluation of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and can elucidate the effects of a compound on signaling pathways.

-

Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

The preliminary evidence from related Thalictrum alkaloids strongly suggests that this compound holds significant promise as a lead compound for the development of a novel anticancer agent. Its unique dimeric structure may confer a distinct pharmacological profile, potentially overcoming mechanisms of resistance to existing therapies.

Future research should prioritize the following:

-

Comprehensive Cytotoxicity Screening: Evaluate the cytotoxic effects of purified this compound against a broad panel of human cancer cell lines to identify sensitive cancer types and determine its IC50 values.

-

Elucidation of Specific Molecular Targets: Employ techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the direct binding partners of this compound within cancer cells.

-

In-depth Mechanistic Studies: Conduct detailed investigations into the effects of this compound on specific signaling pathways, including the precise molecular events leading to cell cycle arrest and apoptosis.

-

In Vivo Efficacy Studies: Assess the antitumor activity of this compound in preclinical animal models of cancer to evaluate its therapeutic potential in a physiological context.

References

- 1. Cell cycle effects of thaliblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The network map of Elabela signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of Thalibealine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of Thalibealine is not publicly available. This document, therefore, serves as a comprehensive technical guide outlining a standard methodology for the preliminary in vitro cytotoxicity screening of a novel natural product compound like this compound, a tetrahydroprotoberberine-aporphine dimeric alkaloid. The experimental protocols, data tables, and signaling pathways described herein are based on established practices in cancer research for analogous compounds.

Introduction

This compound is a novel dimeric alkaloid isolated from the roots of Thalictrum wangii.[1] Alkaloids, a diverse group of naturally occurring chemical compounds, have been a significant source of new anticancer agents.[2] Many alkaloids exert their anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy.[2] Given its structural class, this compound presents as a candidate for investigation into its potential cytotoxic and anticancer properties.

A preliminary cytotoxicity screening is the foundational step in evaluating the potential of a new chemical entity as a therapeutic agent. This process typically involves exposing various cancer cell lines to the compound of interest across a range of concentrations to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). This guide provides a detailed framework for conducting such a screening for this compound.

Hypothetical Cytotoxicity Data Presentation

Effective data management is crucial for the comparison and interpretation of cytotoxicity results. The following table is a template illustrating how quantitative data from a preliminary screening of this compound could be presented. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, would be determined for a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HCT116 | Colon Carcinoma | Hypothetical Value |

| HeLa | Cervical Adenocarcinoma | Hypothetical Value |

| Jurkat | T-cell Leukemia | Hypothetical Value |

| PC-3 | Prostate Adenocarcinoma | Hypothetical Value |

| Normal Cell Line | ||

| HEK293 | Human Embryonic Kidney | Hypothetical Value |